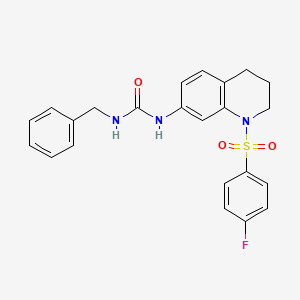![molecular formula C18H10Cl2F3N3OS B2432465 2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide CAS No. 1024069-88-2](/img/structure/B2432465.png)
2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups including a carboxamide, a sulfanyl group, and a trifluoromethyl group. It also contains two pyridine rings, which are six-membered rings with one nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps including the formation of the pyridine rings, the introduction of the chloro and trifluoromethyl groups, and the formation of the sulfanyl and carboxamide groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and two aromatic rings. The presence of the trifluoromethyl group could introduce some steric hindrance and could affect the overall shape and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the presence of the aromatic rings could increase its stability .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide (also known as MFCD00246072):
Pharmaceutical Development
This compound is often explored for its potential in pharmaceutical applications due to its unique chemical structure. The presence of the trifluoromethyl group and pyridine moiety can enhance the biological activity and stability of pharmaceutical agents. Researchers investigate its use in developing new drugs for various diseases, including cancer and inflammatory conditions .
Agrochemical Research
In agrochemical research, this compound is studied for its potential as a pesticide or herbicide. The trifluoromethyl group is known to improve the efficacy and environmental stability of agrochemicals. Studies focus on its ability to protect crops from pests and diseases, contributing to higher agricultural yields .
Material Science
The compound’s unique chemical properties make it a candidate for developing new materials with specific characteristics. Researchers explore its use in creating polymers and other materials that require high thermal stability and resistance to chemical degradation .
Catalysis
In the field of catalysis, this compound is investigated for its potential as a catalyst or catalyst precursor in various chemical reactions. Its structure allows it to facilitate reactions that are otherwise difficult to achieve, making it valuable in industrial chemical processes .
Environmental Chemistry
Environmental chemists study this compound for its potential to degrade environmental pollutants. Its ability to interact with and break down harmful chemicals can be harnessed to develop new methods for environmental remediation and pollution control .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand the mechanisms of enzyme action and protein function .
Veterinary Medicine
Similar to its pharmaceutical applications, this compound is also explored for use in veterinary medicine. Researchers investigate its potential to treat diseases in animals, focusing on its efficacy and safety in different species .
Synthetic Chemistry
Synthetic chemists use this compound as a building block for creating more complex molecules. Its reactivity and stability make it a valuable intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities .
These applications highlight the versatility and importance of 2-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide in scientific research. Each field leverages its unique chemical properties to advance knowledge and develop new technologies.
Synthesis and application of trifluoromethylpyridines 2-Chloro-5-(trifluoromethyl)pyridine
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3OS/c19-14-8-10(18(21,22)23)9-25-17(14)28-12-5-3-11(4-6-12)26-16(27)13-2-1-7-24-15(13)20/h1-9H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGCGHAEJJOCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

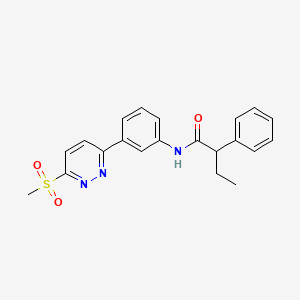
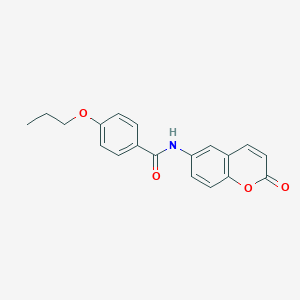
![(4-benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2432386.png)

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)
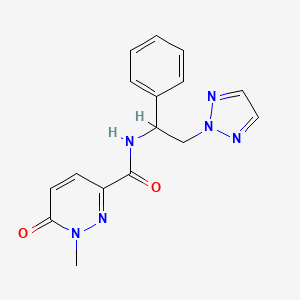
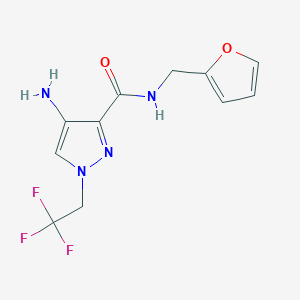
![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)
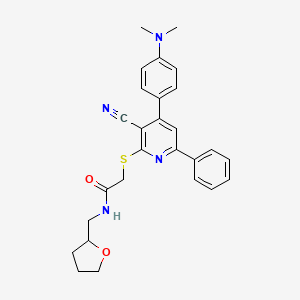
![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)
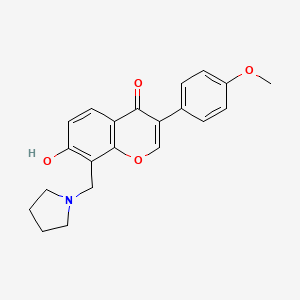
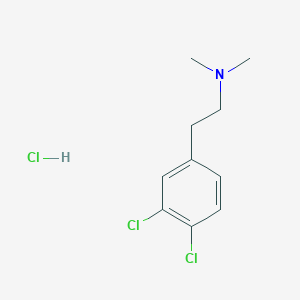
![8-isobutyl-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2432404.png)
